molecular formula C21H22ClNO B608278 2-(2-Chlorophenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone CAS No. 864445-54-5

2-(2-Chlorophenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone

Cat. No.: B608278
CAS No.: 864445-54-5
M. Wt: 339.9 g/mol
InChI Key: YDINKDBAZJOSLV-UHFFFAOYSA-N

Mechanism of Action

Target of Action

JWH-203 is an analgesic chemical from the phenylacetylindole family. Its primary targets are the CB₁ and CB₂ receptors, which are part of the endocannabinoid system. These receptors play crucial roles in modulating various physiological processes, including pain perception, immune response, and inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of JWH-203 involves the reaction of 1-pentylindole with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions and is carried out in an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods: Industrial production of JWH-203 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: JWH-203 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Properties

IUPAC Name

2-(2-chlorophenyl)-1-(1-pentylindol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClNO/c1-2-3-8-13-23-15-18(17-10-5-7-12-20(17)23)21(24)14-16-9-4-6-11-19(16)22/h4-7,9-12,15H,2-3,8,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDINKDBAZJOSLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00235557
Record name JWH-203
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Molecular Weight

339.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864445-54-5
Record name JWH 203
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Record name JWH-203
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Record name JWH-203
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Record name 864445-54-5
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Record name JWH-203
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Customer
Q & A

A: JWH-203, chemically known as 2-(2-Chlorophenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone, is a synthetic cannabinoid receptor agonist (SCRA). While its specific mechanism of action in humans is not fully elucidated in the provided research, it is known to act on cannabinoid receptors in the body, particularly CB1 and CB2 receptors, similar to Δ9-tetrahydrocannabinol (Δ9-THC), the primary psychoactive component in marijuana. [, , ] This interaction is responsible for its cannabis-like effects. []

ANone: Several analytical techniques have been employed to characterize JWH-203.

  • Molecular Formula: C21H22ClNO []
  • Molecular Weight: 339.86 g/mol []
  • Spectroscopic Data:
    • NMR: Detailed NMR data, including chemical shifts and coupling constants, are available in the literature. []
    • UV Spectroscopy: UV spectra of JWH-203 have been recorded and can be used for identification. []
    • Mass Spectrometry: Characteristic mass spectral data, including precursor and product ions, have been reported for JWH-203, facilitating its identification in various matrices. [, , , , , ]

A: Research suggests that JWH-203 has been found in varying amounts in products marketed as “legal highs” or "herbal incense." For example, one study identified JWH-203 in 7% of the seized products analyzed. [] Another study identified JWH-203 in combination with other synthetic cannabinoids in commercially available "Spice" products. []

A: Several studies have investigated the metabolism of JWH-203 in humans. The most common metabolic pathways include monohydroxylation, dihydroxylation, and formation of N-pentanoic acid metabolites. [, , ] Specifically, N-(4-hydroxypentyl) metabolites can differentiate between the intake of fluorinated and non-fluorinated analogs of JWH-203. []

ANone: Several analytical methods have been developed for the detection and quantification of JWH-203 in biological samples, primarily serum and urine:

  • GC-MS: Gas chromatography-mass spectrometry (GC-MS) offers a rapid screening approach for JWH-203. [, ]
  • LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used for both screening and quantification of JWH-203 and its metabolites. This technique offers high sensitivity and selectivity. [, , , , , ]
  • UHPLC-QTOF-MS: Ultra-high pressure liquid chromatography coupled to quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS) provides high sensitivity and resolution for identification and quantification of JWH-203 and its metabolites in complex matrices like urine. [, ]

A: The continuous emergence of new SCRAs with diverse chemical structures poses a challenge for timely identification and analysis. [, ] Analytical methods need constant updates to encompass these new compounds and their metabolites. [] The lack of reference standards for newly emerging SCRAs further complicates their identification. [, ]

A: Studies in rats showed that JWH-203 fully substituted for the discriminative stimulus effects of Δ9-THC, indicating that it produces similar subjective effects. [] This suggests JWH-203 may share abuse liability characteristics with Δ9-THC. []

A: While the onset of action of JWH-203 may be similar to or even shorter than that of Δ9-THC, some research suggests that the effects of JWH-203 might last significantly longer. [] This prolonged duration of action could potentially lead to increased risks for users. []

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